3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole
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Overview
Description
This compound is a triazole derivative with the CAS number 344271-28-9 . It contains a 1,2,4-triazole ring substituted with phenyl, bromobenzyl, and dichlorobenzyl groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This ring is substituted at the 3, 4, and 5 positions with a bromobenzyl group, a phenyl group, and a dichlorobenzyl group, respectively .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including those within the 1,2,4-triazole category, are pivotal in the development of new pharmacological agents. Their structural versatility allows for significant biological activity, making them integral in creating new drugs with diverse applications. The synthesis and evaluation of these compounds have led to potential uses in anti-inflammatory, antimicrobial, antitumoral, and antiviral therapies. Studies highlight the importance of developing novel triazole compounds to address green chemistry principles, energy efficiency, and sustainability in drug synthesis (Ferreira et al., 2013).
Biological Activities and Synthetic Approaches
The exploration into 1,2,4-triazole derivatives has unveiled a rich spectrum of biological activities, ranging from antimicrobial to antioxidant effects. Research underscores the necessity for more rational synthesis methods to produce biologically active substances efficiently. Through the synthesis and generalization of new compounds, scientists aim to enhance the therapeutic arsenal against various pathogens and diseases, spotlighting the critical role of triazole derivatives in modern medicinal chemistry (Ohloblina, 2022).
Antioxidant and Antiradical Activities
1,2,4-Triazole-3-thione derivatives have shown promising antioxidant and antiradical activities. These compounds, being compared to biogenic amino acids like cysteine, exhibit potential in mitigating oxidative stress and supporting biochemical processes in patients exposed to high doses of radiation. The exploration of these derivatives highlights their significance in developing treatments for oxidative stress-related conditions (Kaplaushenko, 2019).
Applications Beyond Medicine
Beyond pharmacological applications, 1,2,4-triazole derivatives find utility in fields such as engineering, metallurgy, and agriculture. Their incorporation into products like optical materials, photosensitizers, antioxidants, and corrosion inhibitors underscores the compound's versatility. This adaptability not only benefits pharmaceuticals but also contributes to advancements in materials science and agricultural technologies, showcasing the broad scope of applications for triazole derivatives (Parchenko, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrCl2N3S2/c24-17-11-9-16(10-12-17)13-31-23-28-27-22(29(23)18-5-2-1-3-6-18)15-30-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEKXEARMLJEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CSCC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrCl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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